molecular formula C9H18N2O B13996659 4-[(Azetidin-1-yl)methyl]piperidin-4-ol

4-[(Azetidin-1-yl)methyl]piperidin-4-ol

Cat. No.: B13996659
M. Wt: 170.25 g/mol
InChI Key: SLRGITJDIIPWER-UHFFFAOYSA-N
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Description

Contextualization within Saturated Nitrogen Heterocycle Chemistry

Saturated nitrogen heterocycles are fundamental building blocks in a vast array of biologically active compounds and pharmaceuticals. These cyclic structures, containing at least one nitrogen atom within a ring of saturated carbon atoms, are prevalent in nature and synthetic chemistry. The compound 4-[(Azetidin-1-yl)methyl]piperidin-4-ol is a prime example of a molecule constructed from these important structural motifs. It incorporates both a four-membered azetidine (B1206935) ring and a six-membered piperidine (B6355638) ring. The properties and reactivity of such heterocycles are heavily influenced by factors like ring size, which dictates bond angles and ring strain, and the presence of heteroatoms that affect polarity and hydrogen bonding capabilities.

Academic Significance of Azetidine and Piperidine Scaffolds in Organic Synthesis

The azetidine and piperidine scaffolds are of immense academic and industrial interest due to their widespread presence in natural products and synthetic drugs.

Azetidine: As a four-membered nitrogen heterocycle, azetidine is characterized by significant ring strain, which makes it a versatile intermediate in organic synthesis. ncats.io This inherent strain can be harnessed for ring-opening reactions, providing pathways to more complex acyclic and cyclic structures. researchgate.net Despite its reactivity, the azetidine ring is stable enough for practical handling. Its rigid, four-membered structure is a valuable motif in medicinal chemistry, appearing in compounds such as the antihypertensive drug azelnidipine (B1666253) and the anticancer agent cobimetinib. The development of synthetic methods to create functionalized azetidines is an active area of research, with techniques including cycloadditions and C-H activation being explored.

Piperidine: The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in pharmaceuticals and alkaloids. This six-membered ring is conformationally flexible, typically adopting a stable chair conformation. Its presence is critical to the biological activity of numerous drugs, where it can influence solubility, lipophilicity, and the ability to interact with biological targets. The piperidine structure is a core component of many analgesic, antipsychotic, and antihistaminic drugs. The synthesis of substituted piperidines is a well-established field, with methods like the Mannich reaction being commonly employed to create diverse derivatives.

The combination of these two scaffolds in a single molecule, as seen in this compound, offers a unique three-dimensional structure that is of interest in the design of new chemical entities for drug discovery.

Structural Features and Systematic Nomenclature of this compound

The systematic name this compound precisely describes the molecular architecture of the compound. A breakdown of the name reveals its key structural components:

Piperidin-4-ol: This is the parent structure, indicating a six-membered piperidine ring where a hydroxyl (-OH) group is attached to the carbon atom at the 4th position.

4-[...]: This signifies that a substituent is attached to the same 4th position of the piperidine ring.

...methyl]: The substituent is connected to the piperidine ring via a methylene (B1212753) (-CH2-) bridge.

(Azetidin-1-yl)...: The methylene bridge is bonded to the nitrogen atom (position 1) of a four-membered azetidine ring.

Thus, the molecule consists of a central piperidine ring substituted at the C4 position with both a hydroxyl group and an azetidin-1-ylmethyl group. This creates a quaternary carbon center on the piperidine ring.

Below is a table summarizing the key physicochemical properties derived from its structure.

PropertyValue
Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
IUPAC Name This compound
CAS Number 1345472-13-1
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bond Count 2
Topological Polar Surface Area 35.75 Ų

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

4-(azetidin-1-ylmethyl)piperidin-4-ol

InChI

InChI=1S/C9H18N2O/c12-9(2-4-10-5-3-9)8-11-6-1-7-11/h10,12H,1-8H2

InChI Key

SLRGITJDIIPWER-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2(CCNCC2)O

Origin of Product

United States

Structural and Conformational Analysis of 4 Azetidin 1 Yl Methyl Piperidin 4 Ol and Analogues

Advanced Spectroscopic Characterization Methods

Spectroscopic methods are fundamental tools for confirming the identity and elucidating the detailed structure of organic molecules. High-resolution NMR and mass spectrometry provide unambiguous evidence for the connectivity and molecular formula of N-substituted piperidin-4-ol analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of molecules in solution. For piperidine (B6355638) analogues, ¹H and ¹³C NMR spectra offer definitive information about the molecular framework.

As a representative analogue, the NMR data for 1-Methylpiperidin-4-ol provides insight into the chemical shifts expected for an N-alkylated piperidin-4-ol core. The ¹H NMR spectrum reveals distinct signals for the protons on the piperidine ring and the N-methyl group. The protons adjacent to the nitrogen atom (C2 and C6) are typically found further downfield due to the deshielding effect of the nitrogen. The proton on the carbon bearing the hydroxyl group (C4) also shows a characteristic shift.

¹³C NMR spectroscopy complements the proton data by providing shifts for each unique carbon atom in the molecule. The carbon atoms attached to the heteroatoms (C2, C6, and C4) are particularly informative. For instance, in N-methyl-4-piperidones, the N-CH₃ carbon appears around 41.6 ppm, while the carbons alpha to the nitrogen (C2, C6) are observed near 58.8 ppm. scispace.com While ¹⁵N NMR is less common, it can provide direct information about the electronic environment of the nitrogen atom. Theoretical studies combining DFT calculations with experimental NMR have been successfully used to assign spectra and understand the conformational properties of piperidine derivatives like 4-(1-pyrrolidinyl)piperidine. researchgate.net

Below are typical chemical shift ranges observed for the core structure of N-alkylated piperidin-4-ol analogues, based on data for 1-Methylpiperidin-4-ol. nih.gov

Table 1: Representative NMR Spectroscopic Data for 1-Methylpiperidin-4-ol

NucleusAtom PositionChemical Shift (δ, ppm)Multiplicity / Coupling
¹H NMR N-CH₃~2.3s
H2, H6 (axial/equatorial)~2.1 - 2.8m
H3, H5 (axial/equatorial)~1.6 - 1.9m
H4~3.6m
¹³C NMR N-CH₃~46.3-
C2, C6~54.8-
C3, C5~34.5-
C4~67.9-

Note: Data is illustrative and based on publicly available spectra for 1-Methylpiperidin-4-ol. Actual values can vary with solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and, consequently, the elemental composition of a compound. For a molecule like 4-[(Azetidin-1-yl)methyl]piperidin-4-ol (C₁₀H₂₀N₂O), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy.

The electron ionization (EI) mass spectrum of analogues provides further structural information through fragmentation patterns. For the related compound 1-Methylpiperidin-4-ol (C₆H₁₃NO), the molecular ion peak (M⁺) is observed at m/z 115. nih.govnist.gov Similarly, the parent compound Piperidin-4-ol (C₅H₁₁NO) shows a molecular ion at m/z 101. nist.gov The fragmentation of these molecules often involves the loss of the hydroxyl group or cleavage of the piperidine ring, yielding characteristic fragment ions that help confirm the core structure.

Table 2: Mass Spectrometry Data for Piperidin-4-ol Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
1-Methylpiperidin-4-olC₆H₁₃NO115.17115 (M⁺), 114, 98, 71, 57 nih.govnist.gov
Piperidin-4-olC₅H₁₁NO101.15101 (M⁺), 57 nist.gov

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography provides definitive proof of a molecule's solid-state structure, including bond lengths, bond angles, and stereochemistry. While a crystal structure for this compound is not available, studies on its analogues confirm the conformational preferences of the piperidine ring.

Research on 4-(4-Chlorophenyl)piperidin-4-ol reveals that the piperidine ring adopts an almost ideal chair conformation in the crystal lattice. researchgate.net This is the most stable conformation for six-membered saturated rings, minimizing steric and torsional strain. In this structure, the bulky 4-chlorophenyl group occupies an equatorial position to reduce steric hindrance, while the smaller hydroxyl group is found in the axial position. researchgate.net This preference for bulky substituents to occupy the equatorial position is a general principle in the conformational analysis of substituted cyclohexanes and piperidines. nih.gov The specific conformation can be influenced by the nature of the substituents and intermolecular interactions, such as hydrogen bonding, within the crystal. researchgate.net In some highly substituted piperidin-4-one derivatives, distorted boat or twist-boat conformations have been observed. chemrevlett.com

Table 3: Representative Crystal Structure Data for 4-(4-Chlorophenyl)piperidin-4-ol

ParameterValueReference
Compound 4-(4-Chlorophenyl)piperidin-4-ol researchgate.net
Molecular Formula C₁₁H₁₄ClNO researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
Piperidine Ring Conformation Chair researchgate.net
Substituent Orientation -OH group: Axial researchgate.net
4-Chlorophenyl group: Equatorial researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational methods are powerful for predicting and analyzing molecular properties, especially when experimental data is scarce. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are routinely used to study the structure, stability, and flexibility of piperidine analogues. researchgate.net

DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies (IR and Raman spectra), and analyze electronic properties like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO). researchgate.net For piperidine derivatives, DFT methods such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used to calculate optimized geometries and predict NMR chemical shifts. researchgate.netresearchgate.net

These calculations can accurately predict bond lengths and angles and determine the relative energies of different conformers (e.g., chair vs. boat). Vibrational analysis can confirm that an optimized structure corresponds to a true energy minimum and allows for the assignment of experimental IR and Raman spectral bands. chemrxiv.org Studies on various piperidine analogues have shown excellent agreement between DFT-calculated geometries and those determined by X-ray crystallography. researchgate.net

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can reveal the conformational flexibility of the piperidine ring and its substituents in different environments, such as in solution. researchgate.net

Table 4: Common Computational Methods Used for Piperidine Analogues

MethodTypical ApplicationCommon Functionals / Force FieldsBasis Set (for DFT)Key Insights
DFT Geometry Optimization, Vibrational Frequencies, NMR Shift Prediction, Electronic PropertiesB3LYP, M06-2X, PBE1PBE nih.gov6-31G(d,p), 6-311++G(d,p), TZVP researchgate.netnih.govStable conformers, electronic structure, spectral assignment
MD Conformational Sampling, Flexibility Analysis, Solvation EffectsAMBER, CHARMM, GROMOSN/AConformational stability, dynamic behavior in solution, intermolecular interactions

Quantum Theory of Atoms In Molecules (QTAIM) and Natural Bond Orbital (NBO) Analyses for Intra- and Intermolecular Interactions

The conformational landscape and non-covalent interactions within this compound are significantly influenced by a network of intra- and intermolecular forces. The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are powerful computational methods used to elucidate these interactions. chemrxiv.orgresearchgate.net QTAIM defines chemical bonding and interactions based on the topology of the electron density (ρ(r)), identifying critical points where the gradient of the electron density is zero. wikipedia.orgamercrystalassn.org NBO analysis, on the other hand, focuses on donor-acceptor interactions by analyzing the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. nih.govnih.gov

Within this compound, a key intramolecular interaction expected is a hydrogen bond between the hydroxyl group proton (donor) and one of the lone pairs of the nitrogen atoms (acceptor). The proximity of the azetidine (B1206935) nitrogen to the hydroxyl group suggests a potential O-H···N interaction, which would form a stable five-membered ring structure.

QTAIM Analysis: The presence of a hydrogen bond is confirmed in QTAIM by the existence of a bond critical point (BCP) between the hydrogen donor and the acceptor atom. researchgate.net The properties at this BCP provide quantitative information about the nature and strength of the interaction. For a moderate hydrogen bond, the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP would fall within specific ranges. A positive value of ∇²ρ(r) indicates a depletion of charge at the BCP, characteristic of closed-shell interactions like hydrogen bonds. orientjchem.org Further analysis of the kinetic (G(r)) and potential (V(r)) energy densities at the BCP can also classify the interaction. researchgate.net

Table 1: Predicted QTAIM Topological Parameters for the Intramolecular O-H···N Hydrogen Bond

Topological ParameterSymbolTypical Value Range (a.u.)Interpretation
Electron Density at BCPρ(r)0.002 - 0.040Indicates the strength of the bond; higher value suggests stronger interaction.
Laplacian of Electron Density∇²ρ(r)0.024 - 0.139Positive value is characteristic of non-covalent (closed-shell) interactions.
Total Electron Energy DensityH(r)Slightly negativeA negative value indicates a degree of covalent character.
Potential Energy DensityV(r)NegativeDominates in electrostatic interactions.
Kinetic Energy DensityG(r)PositiveRelates to the electronic kinetic energy at the BCP.

NBO Analysis: NBO analysis quantifies the stabilization energy associated with charge delocalization from a donor to an acceptor orbital. For the O-H···N intramolecular hydrogen bond, the primary interaction would be the delocalization of electron density from the lone pair of the nitrogen atom (LP(N)) to the antibonding orbital of the O-H bond (σ*(O-H)). nih.govijnc.ir The second-order perturbation energy, E(2), associated with this interaction provides a direct measure of its strength. nih.govresearchgate.net

Table 2: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies

Donor OrbitalAcceptor OrbitalInteraction TypePredicted E(2) (kcal/mol)Significance
LP (Nazetidine)σ* (O-H)n → σ2.0 - 5.0Quantifies the strength of the primary intramolecular hydrogen bond.
LP (Npiperidine)σ (O-H)n → σ< 1.0Likely a weaker, secondary interaction due to conformational constraints.
LP (O)σ (C-H)n → σ*0.5 - 1.5Minor hyperconjugative interactions contributing to overall stability.

Analysis of Ring Strain Energy in Azetidine and Piperidine Components

The structure of this compound incorporates two distinct saturated nitrogen heterocycles: a four-membered azetidine ring and a six-membered piperidine ring. A critical differentiating feature between these two components is their inherent ring strain energy. rsc.orgresearchgate.net

The piperidine ring, similar to cyclohexane (B81311), can adopt a stable, non-planar chair conformation where the bond angles are very close to the ideal tetrahedral angle of 109.5°. This conformation minimizes both angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent bonds), resulting in a negligible ring strain energy, often cited as 0 kcal/mol. researchgate.netnih.gov

In stark contrast, the four-membered azetidine ring is highly strained. rsc.org The internal bond angles are compressed significantly from the ideal tetrahedral angle, leading to substantial angle strain. This planarity also forces bonds on adjacent atoms into eclipsing conformations, creating torsional strain. The calculated ring strain energy for azetidine is approximately 25.2-25.4 kcal/mol, which is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and significantly higher than that of five-membered rings like pyrrolidine (B122466) (5.8 kcal/mol). researchgate.netnih.govrsc.org This high strain energy is a dominant factor in the chemical reactivity of azetidines, as reactions that lead to ring-opening can relieve this strain. researchgate.netnih.gov

Table 3: Comparison of Ring Strain Energies in Saturated Heterocycles

HeterocycleRing SizeRing Strain Energy (kcal/mol)
Aziridine3~26.7
Azetidine4~25.2
Pyrrolidine5~5.8
Piperidine6~0

The presence of both a high-strain (azetidine) and a no-strain (piperidine) ring within the same molecule creates a dichotomy in its chemical properties. The piperidine portion serves as a stable, conformationally flexible scaffold, while the azetidine moiety represents a site of stored potential energy, making it a potential locus for specific chemical transformations. rsc.orgnih.gov

Prediction of Molecular Electrostatic Potential (MEP) Surfaces and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgresearchgate.netnih.gov The MEP map illustrates regions of varying electrostatic potential, typically color-coded so that red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green and yellow areas represent regions of intermediate or near-zero potential.

For this compound, the MEP surface is predicted to show distinct regions of positive and negative potential, highlighting the molecule's reactive sites.

Nucleophilic/Electron-Rich Regions (Negative MEP): The most negative electrostatic potential (deep red) is expected to be concentrated around the oxygen atom of the tertiary alcohol group due to its high electronegativity and the presence of two lone pairs of electrons. mdpi.comnih.gov The nitrogen atoms of the azetidine and piperidine rings will also exhibit negative potential, though likely less intense than that of the oxygen. These electron-rich sites are the primary targets for electrophiles and are indicative of the molecule's hydrogen bond accepting capabilities. nih.gov

Electrophilic/Electron-Poor Regions (Positive MEP): The most positive electrostatic potential (deep blue) will be localized on the hydrogen atom of the hydroxyl group. nih.govresearchgate.net This significant positive character makes it a strong hydrogen bond donor and a site susceptible to attack by nucleophiles or bases. Other regions of positive, though less intense, potential will be found on the hydrogen atoms attached to the carbon framework of the piperidine and azetidine rings.

Table 4: Predicted Reactive Sites of this compound from MEP Analysis

Molecular RegionPredicted MEP ColorElectrostatic PotentialPredicted Reactivity
Hydroxyl Oxygen AtomRedStrongly NegativeSite for electrophilic attack; H-bond acceptor.
Azetidine & Piperidine Nitrogen AtomsYellow/OrangeNegativeSite for electrophilic attack; H-bond acceptor.
Hydroxyl Hydrogen AtomBlueStrongly PositiveSite for nucleophilic attack; H-bond donor.
Ring C-H ProtonsLight Blue/GreenSlightly PositiveWeakly electrophilic sites.

This analysis of the MEP surface provides critical insights into the molecule's intermolecular interaction patterns, which are fundamental to its recognition and binding within a biological system, such as at a receptor active site. rsc.org

Research Perspectives and Applications in Chemical Science

Role as Versatile Building Blocks and Synthetic Intermediates in Organic Synthesis

The strained four-membered azetidine (B1206935) ring, coupled with the more conformationally flexible six-membered piperidine (B6355638) ring, makes 4-[(Azetidin-1-yl)methyl]piperidin-4-ol a valuable building block in organic synthesis. rsc.orgnih.govresearchgate.netresearchgate.netjmchemsci.com The reactivity of azetidines is largely influenced by their significant ring strain, which makes them susceptible to ring-opening reactions under specific conditions, providing a pathway to functionalized amine derivatives. rsc.org This inherent reactivity, balanced with greater stability compared to aziridines, allows for its controlled manipulation in synthetic sequences. rsc.org

The piperidine moiety, a common scaffold in pharmaceuticals, offers multiple points for chemical modification. researchgate.netwhiterose.ac.ukrsc.org The tertiary alcohol at the 4-position of the piperidine ring can be used as a handle for further functionalization, such as esterification, etherification, or elimination to introduce unsaturation. The secondary amine within the piperidine ring (in its unprotected form) and the tertiary amine of the azetidine provide nucleophilic centers for various chemical transformations.

Synthetic routes to piperidine derivatives are numerous and well-established, often involving intramolecular cyclization, multicomponent reactions, or the hydrogenation of pyridine (B92270) precursors. nih.govorganic-chemistry.org The synthesis of the this compound scaffold itself can be envisioned through several synthetic strategies, including the reaction of a suitably protected 4-oxopiperidine with a source of azetidin-1-ylmethyl anion or by the alkylation of a piperidine derivative with an azetidine-containing electrophile.

Exploration of Novel Chemical Space through Azetidine-Piperidine Scaffold Design

The combination of the azetidine and piperidine rings in a single molecule allows for the exploration of novel three-dimensional chemical space, a key objective in modern drug discovery. nih.govnih.govnih.govnih.gov Fragment-based drug discovery programs increasingly seek to incorporate non-planar, saturated heterocyclic systems to improve the physicochemical properties of lead compounds. whiterose.ac.ukrsc.org The azetidine-piperidine scaffold provides a rigid and defined orientation of substituents, which can be advantageous for optimizing interactions with biological targets. enamine.net

Design Principles for Modulating Molecular Rigidity and sp3 Carbon Character

The incorporation of the azetidine-piperidine scaffold is a deliberate strategy to modulate the rigidity and increase the fraction of sp3-hybridized carbon atoms (Fsp3) in a molecule. nih.govnih.govmdpi.com A higher Fsp3 character is often associated with improved developability profiles for drug candidates, including better solubility and metabolic stability. tcichemicals.com The strained azetidine ring imparts a significant degree of rigidity to the adjacent methylene (B1212753) linker and the piperidine ring. enamine.net

Bioisosteric Replacement Strategies Involving Azetidine and Piperidine Moieties in Scaffold Development (focus on chemical and structural rationale)

In medicinal chemistry, bioisosteric replacement is a common strategy to optimize the properties of a lead compound. nih.gov The azetidine ring can serve as a bioisostere for other small rings or functional groups. For example, it can be considered a constrained analog of a propyl or isopropyl group, or a bioisostere for a cyclobutane (B1203170) ring with one carbon replaced by a nitrogen atom. The piperidine ring is a well-known bioisostere for a cyclohexane (B81311) ring or a phenyl group in certain contexts.

The azetidine-piperidine scaffold itself can be viewed as a bioisosteric replacement for larger or more flexible diamine-containing structures, such as piperazine (B1678402) derivatives. blumberginstitute.org The defined distance and spatial relationship between the nitrogen atoms of the azetidine and piperidine rings can mimic the key interactions of other scaffolds while offering a distinct physicochemical profile. researchgate.net For instance, replacing a piperazine with an azetidine-piperidine moiety can alter properties such as basicity (pKa), lipophilicity, and metabolic stability. The structural rationale for such a replacement would be to maintain or improve the desired biological activity while addressing liabilities such as poor selectivity or off-target effects. nih.gov

Contributions to Advancements in Green Chemistry and Sustainable Synthetic Methodologies

The synthesis of complex molecules like this compound can be approached with principles of green chemistry in mind. nih.govmdpi.comunibo.it This includes the use of more environmentally benign solvents, reducing the number of synthetic steps, and employing catalytic methods to improve atom economy. researchgate.netajchem-a.commdpi.com For example, the synthesis of the piperidone precursor could potentially be achieved through a one-pot multicomponent reaction, which is a hallmark of green chemistry. biomedpharmajournal.orgchemrevlett.com

Furthermore, the development of flow chemistry processes for the synthesis of heterocyclic compounds is an area of active research. mdpi.com Continuous flow reactors can offer improved safety, scalability, and efficiency compared to traditional batch processes. The use of heterogeneous catalysts that can be easily recovered and reused is another key aspect of sustainable synthesis that could be applied to the preparation of this scaffold. organic-chemistry.org By designing synthetic routes that minimize waste and energy consumption, the production of this compound and its derivatives can be made more sustainable.

Potential Application as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The presence of stereocenters and the rigid nature of the azetidine-piperidine scaffold suggest its potential use in asymmetric catalysis. rsc.orgnih.govrsc.orgresearchmap.jp Chiral derivatives of this compound could be synthesized and evaluated as chiral auxiliaries or ligands for transition metal-catalyzed reactions. The nitrogen atoms of the azetidine and piperidine rings, along with the hydroxyl group, can act as coordination sites for metal centers.

The defined geometry of the scaffold could create a chiral environment around the metal, enabling enantioselective transformations. For example, these ligands could be employed in asymmetric hydrogenations, C-C bond-forming reactions, or other stereoselective processes. The synthesis of enantiopure versions of this scaffold would be a prerequisite for such applications, which could be achieved through asymmetric synthesis or chiral resolution of a racemic mixture. The modular nature of the scaffold would allow for the synthesis of a library of related ligands with varying steric and electronic properties to optimize catalytic activity and enantioselectivity.

Future Research Directions and Challenges in 4 Azetidin 1 Yl Methyl Piperidin 4 Ol Chemistry

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the advancement of 4-[(Azetidin-1-yl)methyl]piperidin-4-ol chemistry is the development of synthetic pathways that are not only high-yielding but also economically and environmentally sustainable. Current multi-step syntheses for complex piperidine (B6355638) and azetidine (B1206935) derivatives often involve costly reagents, harsh reaction conditions, and generate significant chemical waste.

Future research should prioritize the design of more streamlined synthetic strategies. One promising approach is the use of one-pot reactions, such as the Mannich condensation, which has been successfully employed for the synthesis of complex piperidin-4-one derivatives from simple starting materials like an appropriate aldehyde, ketone, and an amine source. nih.govresearchgate.net For instance, the synthesis of 2,6-diaryl-3-methyl-4-piperidones has been achieved through the condensation of ethyl methyl ketone, benzaldehyde, and ammonium (B1175870) acetate. biomedpharmajournal.org Adapting such methodologies could enable the construction of the core piperidin-4-ol structure in fewer steps. Another efficient method reported for related structures is the Strecker-type condensation, which was optimized for the synthesis of a 4-anilido-piperidine intermediate. researchgate.net

Synthetic StrategyDescriptionPotential Application for Target Compound
One-Pot Mannich Reaction Condensation of an aldehyde, amine, and a ketone to form a β-amino-carbonyl compound. nih.govresearchgate.netA potential route to synthesize the piperidin-4-ol core structure from simpler, commercially available precursors in a single step.
Optimized Strecker Synthesis A method for synthesizing α-amino cyanides, which can be hydrolyzed to the corresponding amino acids or other derivatives. researchgate.netCould be adapted for the synthesis of precursors to the piperidine moiety, enhancing efficiency and yield.
Catalytic Hydrogenation A reduction reaction that typically employs a catalyst (e.g., Palladium on carbon) and hydrogen gas.Could be used for specific reduction steps in the synthesis, offering a cleaner alternative to metal hydride reagents.

Achieving Enhanced Stereocontrol and Regioselectivity in Complex Derivatizations

The this compound scaffold possesses multiple reactive sites, including the secondary amine of the piperidine ring (if unprotected), the tertiary hydroxyl group, and the azetidine ring itself. This structural complexity presents significant challenges in achieving regioselectivity and stereocontrol during derivatization reactions. The C-4 position of the piperidine ring is a stereocenter, meaning that precise control over its configuration is essential, as different stereoisomers can exhibit vastly different biological activities.

Future research must focus on the development of novel synthetic methods that allow for the selective modification of specific sites on the molecule. This could involve the use of advanced protecting group strategies to temporarily block certain reactive sites while others are being modified. For example, chemical derivatization has been used to improve the detection of organic acids by attaching an N-(4-aminophenyl)piperidine tag, a strategy that relies on selective reaction with a carboxylate group. nih.gov

Moreover, achieving stereocontrol in reactions to produce enantiomerically pure derivatives is a critical goal. The development and application of chiral catalysts and auxiliaries will be paramount for asymmetric syntheses. This will enable the synthesis of specific stereoisomers of this compound derivatives, allowing for a more precise investigation of their structure-activity relationships. The ability to predictably control both where a new functional group is added (regioselectivity) and its spatial orientation (stereoselectivity) is fundamental to unlocking the full potential of this chemical scaffold.

Advanced Computational Studies for Predictive Molecular Design and Reaction Mechanisms

Computational chemistry offers powerful tools for accelerating the drug discovery and development process. For the this compound scaffold, advanced computational studies represent a significant area for future research, enabling the rational design of novel derivatives and the elucidation of complex reaction mechanisms.

Techniques such as Density Functional Theory (DFT) can be employed to explore the molecule's energetic behavior, stability, and electronic properties. nih.govresearchgate.net Molecular docking and molecular dynamics (MD) simulations can predict how derivatives of this scaffold might bind to biological targets, such as proteins and enzymes. nih.govresearchgate.net For example, computational studies on other piperidine-based compounds have successfully predicted their binding modes within the sigma 1 receptor, revealing crucial amino acid interactions and guiding further structure-based optimization. nih.gov A similar approach could be applied to derivatives of this compound to identify promising candidates for specific therapeutic targets.

These predictive models can significantly reduce the time and resources required for experimental screening by prioritizing the synthesis of compounds with the highest predicted affinity and desired properties. Furthermore, computational studies can provide valuable insights into reaction mechanisms, helping chemists to optimize reaction conditions and develop more efficient synthetic routes.

Computational MethodApplication in Drug DiscoveryRelevance to this compound
Density Functional Theory (DFT) Calculation of electronic structure, molecular geometries, and energetic properties. nih.govPredicting the stability and reactivity of new derivatives and intermediates.
Molecular Docking Predicting the preferred orientation of a ligand when bound to a receptor. researchgate.netIdentifying potential biological targets and designing derivatives with enhanced binding affinity.
Molecular Dynamics (MD) Simulations Simulating the physical movements of atoms and molecules over time. nih.govAssessing the stability of ligand-receptor complexes and understanding dynamic interactions.

Exploration of Novel Scaffold Hybridization and Polycyclic Systems Incorporating these Moieties

Scaffold hybridization, the strategy of combining two or more distinct pharmacophoric units into a single molecule, is a powerful approach for developing novel therapeutic agents with potentially improved or multi-target activities. The this compound moiety is an excellent candidate for use as a building block in such molecular chimeras.

Future research should explore the hybridization of this scaffold with other known pharmacophores. For instance, researchers have successfully applied a pharmacophore-hybridization strategy by combining a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure with an acrylic acid derivative to create novel NLRP3 inflammasome inhibitors. nih.gov Similarly, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives incorporating piperazine (B1678402) and piperidine moieties has been developed to create new biologically useful compounds. nih.gov These examples highlight the potential of incorporating the this compound core into hybrid molecules.

Another exciting frontier is the incorporation of this moiety into more complex, rigid polycyclic systems. The creation of such structures could lead to compounds with highly specific three-dimensional shapes, enabling them to interact with biological targets with high affinity and selectivity. The development of synthetic methodologies to construct these intricate polycyclic architectures will be a significant but potentially rewarding challenge, opening up new areas of chemical space for exploration.

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